(S)-Methyl 3-Hydroxypentanoate
Overview
Description
(S)-Methyl 3-hydroxypentanoate, also known as (S)-3-hydroxy-3-methylpentanoic acid, is a five-carbon monocarboxylic acid that is widely used in scientific research. It is a key intermediate in the synthesis of many compounds and is used in a variety of applications, including chromatography, spectroscopy, and enzymology.
Scientific Research Applications
Catalysis and Chemical Synthesis : A. Matsuda (1973) explored the cobalt carbonyl-catalyzed hydroesterification of butadiene, demonstrating the potential of such reactions in synthesizing esters like methyl 3-pentenoate, which is structurally related to (S)-Methyl 3-Hydroxypentanoate (Matsuda, 1973).
Biomaterials and Tissue Engineering : Chen and Wu (2005) discussed the applications of polyhydroxyalkanoates (PHAs) in medical devices and tissue engineering. PHAs, including polymers like poly 3-hydroxybutyrate and its copolymers, are related to hydroxyalkanoates like (S)-Methyl 3-Hydroxypentanoate and demonstrate significant potential in developing various medical applications (Chen & Wu, 2005).
Pharmaceutical Applications : Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, using compounds structurally similar to (S)-Methyl 3-Hydroxypentanoate, for potential use as anticancer drugs. This study highlights the relevance of such compounds in developing new pharmaceuticals (Basu Baul et al., 2009).
Food and Beverage Industry : Lytra et al. (2012) investigated the organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, which is structurally related to (S)-Methyl 3-Hydroxypentanoate. This research provides insights into how similar compounds contribute to the aroma and taste in food products (Lytra et al., 2012).
Organic Synthesis and Stereochemistry : Chu et al. (1992) demonstrated the use of optically active organoiron complexes in the synthesis of compounds like 2R,3S-methyl 3-hydroxypentanoate, closely related to (S)-Methyl 3-Hydroxypentanoate. This research is crucial for understanding stereochemistry in organic synthesis (Chu et al., 1992).
Enzymatic Resolution and Biocatalysis : García-Urdiales et al. (2009) studied the enzymatic resolution of methyl (±)-3-hydroxypentanoate using Candida antarctica lipase B. This research provides insights into the biocatalytic potential of enzymes in resolving chiral compounds related to (S)-Methyl 3-Hydroxypentanoate (García-Urdiales et al., 2009).
properties
IUPAC Name |
methyl (3S)-3-hydroxypentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437811 | |
Record name | Methyl (S)-3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-Hydroxypentanoate | |
CAS RN |
42558-50-9 | |
Record name | Methyl (S)-3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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